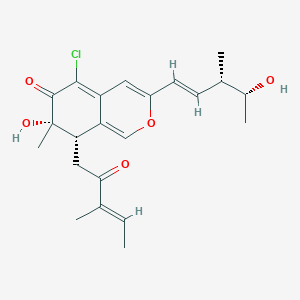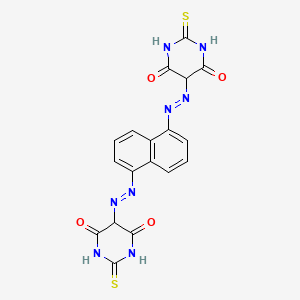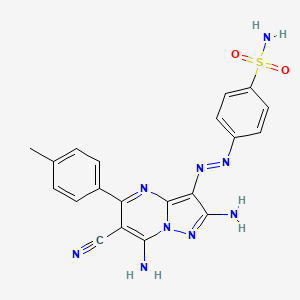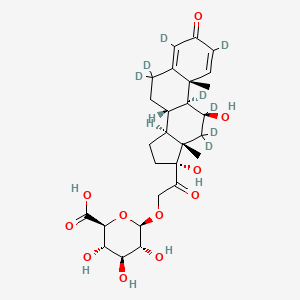
4-Hydroxy Atorvastatin-d5 (calcium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Atorvastatin-d5 (calcium) is a deuterium-labeled derivative of 4-Hydroxy Atorvastatin calcium. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for precise quantitation during drug development processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Atorvastatin-d5 (calcium) involves the deuteration of 4-Hydroxy Atorvastatin calciumThis can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions, where hydrogen atoms are replaced with deuterium atoms under controlled conditions .
Industrial Production Methods: Industrial production of 4-Hydroxy Atorvastatin-d5 (calcium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of advanced techniques to ensure high yield and purity. Key improvements in the industrial synthesis include the isolation of pure products at various stages and the use of efficient extraction procedures .
化学反应分析
Types of Reactions: 4-Hydroxy Atorvastatin-d5 (calcium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction can produce different reduced forms of the compound .
科学研究应用
4-Hydroxy Atorvastatin-d5 (calcium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and metabolism of atorvastatin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of atorvastatin.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of atorvastatin products
作用机制
4-Hydroxy Atorvastatin-d5 (calcium) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of cholesterol and lipids in the blood .
相似化合物的比较
Atorvastatin calcium: The parent compound, widely used as a lipid-lowering drug.
4-Hydroxy Atorvastatin calcium: The non-deuterated form of 4-Hydroxy Atorvastatin-d5 (calcium).
Other statins: Including lovastatin, pravastatin, rosuvastatin, fluvastatin, and simvastatin
Uniqueness: 4-Hydroxy Atorvastatin-d5 (calcium) is unique due to the incorporation of deuterium, which enhances its stability and allows for precise quantitation in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate measurement of drug concentrations is crucial .
属性
分子式 |
C33H33CaFN2O6 |
|---|---|
分子量 |
617.7 g/mol |
IUPAC 名称 |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-2/t26-,27-;/m1./s1/i3D,4D,5D,6D,7D; |
InChI 键 |
PXVKCBJKCBMVNK-BCJROOIDSA-L |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
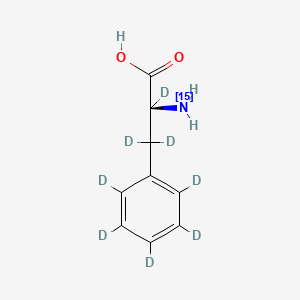
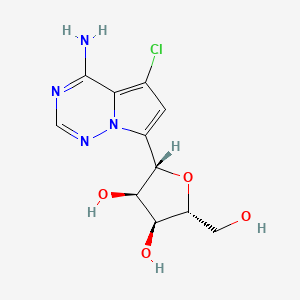
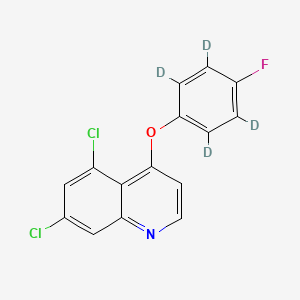
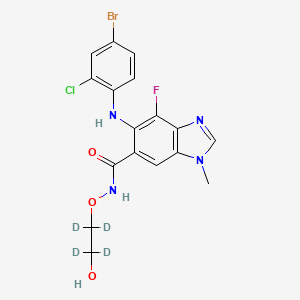
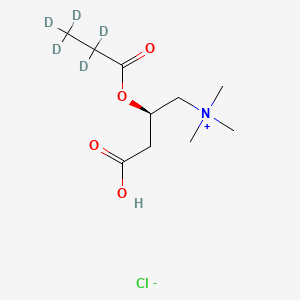
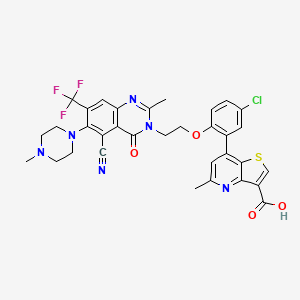
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
